HPGDS Inhibitory Potency (IC₅₀): Target Compound vs. CHEMBL3425956
The target compound inhibits recombinant human HPDS (hematopoietic prostaglandin D synthase) with an IC₅₀ of 26 nM, representing a 1.65-fold improvement over the structurally related analog CHEMBL3425956 (IC₅₀ 43 nM) measured under identical assay conditions [1][2]. Both compounds were tested in a GST enzymatic activity assay using MCBL and glutathione as substrates with a 30-minute incubation.
| Evidence Dimension | IC₅₀ (nM) – HPDS GST enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 26 nM |
| Comparator Or Baseline | CHEMBL3425956 (BDBM50084255) IC₅₀ = 43 nM |
| Quantified Difference | 1.65-fold lower IC₅₀ (improved potency) |
| Conditions | Recombinant human HPDS expressed in E. coli, GST activity measured with MCBL and glutathione, 30 min incubation |
Why This Matters
A lower IC₅₀ indicates higher potency at the enzyme level, potentially requiring lower compound concentrations in cellular assays or in vivo models, which can reduce off-target effects and improve assay signal-to-noise ratios.
- [1] BindingDB, BDBM50084155 (CHEMBL3425953). IC₅₀ 26 nM for human HPDS. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50084155 View Source
- [2] BindingDB, BDBM50084255 (CHEMBL3425956). IC₅₀ 43 nM for human HPDS. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50084255 View Source
